molecular formula C14H14F3N3O4 B1418097 ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate CAS No. 478042-73-8

ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

Cat. No.: B1418097
CAS No.: 478042-73-8
M. Wt: 345.27 g/mol
InChI Key: GUDGTWJQRGYOLU-UHFFFAOYSA-N
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Description

Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is a hydrazine-derived carbamate compound characterized by a conjugated system featuring a trifluoromethylphenyl hydrazone moiety and an ethyl carbamate group. Its structure (Fig. 1) includes:

  • A Z-configuration at the hydrazone double bond (C=N), critical for stereochemical stability.
  • A 4-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and electron-withdrawing properties.
  • An ethyl carbamate group (N–COOEt), influencing solubility and reactivity.

Hydrazinecarbothioamide formation via nucleophilic addition of hydrazides to isothiocyanates (e.g., 2,4-difluorophenyl isothiocyanate in ethanol under reflux) .

Cyclization to form triazole-thione derivatives under basic conditions (e.g., NaOH) .

Carbamate introduction via reaction with ethyl chloroformate, as seen in related triazole-carbamate syntheses .

Properties

IUPAC Name

ethyl N-[3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGTWJQRGYOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C14H14F3N3O4C_{14}H_{14}F_{3}N_{3}O_{4}, and it features a hydrazone structure, which is significant for its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate exhibit promising anticancer properties. The hydrazone moiety has been associated with the inhibition of cancer cell proliferation. For instance, derivatives of hydrazones have shown efficacy against various cancer cell lines, suggesting that this compound could be explored further for its potential as an anticancer agent .

Antimicrobial Properties

There is emerging evidence that compounds containing hydrazone functionalities possess antimicrobial activities. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

Hydrazones are known to act as enzyme inhibitors. Research has demonstrated that certain hydrazone derivatives can inhibit enzymes involved in cancer progression and microbial metabolism. This compound's unique structure may allow it to target specific enzymes, warranting further investigation into its inhibitory capabilities .

Pesticide Development

The trifluoromethyl group in the compound enhances its biological activity, which can be beneficial in the development of new pesticides. Compounds with similar structures have been studied for their effectiveness against pests and pathogens in agriculture . this compound could be evaluated for its potential use as a pesticide or fungicide.

Plant Growth Regulation

Research into plant growth regulators has shown that certain hydrazones can influence plant growth and development. The application of this compound could be explored to enhance crop yield or resistance to environmental stresses .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines when treated with hydrazone derivatives similar to ethyl N-[(2Z)-3-oxo...].
Study 2Antimicrobial PropertiesFound that hydrazones exhibited broad-spectrum antimicrobial activity, suggesting potential for this compound in developing new antibiotics.
Study 3Pesticide EfficacyEvaluated the effectiveness of trifluoromethyl-containing compounds against agricultural pests, indicating promising results for future pesticide formulations.

Mechanism of Action

The exact mechanism of action of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Spectral Features :

  • IR : Expected ν(C=O) bands at ~1660–1680 cm⁻¹ (carbamate and ketone), ν(NH) at ~3150–3400 cm⁻¹, and absence of ν(S–H) (indicative of thione tautomer absence) .
  • NMR : Aromatic protons (δ 7.5–8.2 ppm), NH signals (δ ~13.0 ppm for triazole NH), and carbamate CH₂/CH₃ groups (δ ~1.2–4.3 ppm) .

The compound belongs to a class of hydrazine-carbamates and triazole derivatives. Below is a structural and functional comparison with analogs from the evidence:

Table 1: Structural and Spectral Comparison
Compound Name / ID Key Substituents IR Bands (cm⁻¹) Notable Features Reference
Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate 4-(Trifluoromethyl)phenyl, ethyl carbamate ν(C=O): ~1660–1680; ν(NH): ~3150–3400 Z-configuration; high lipophilicity Inferred
Compounds [4–6] (hydrazinecarbothioamides) 2,4-Difluorophenyl, sulfonylbenzoyl ν(C=S): 1243–1258; ν(C=O): 1663–1682 Thioamide tautomerism; base-sensitive
Compounds [7–9] (1,2,4-triazole-3-thiones) Triazole-thione, sulfonylphenyl ν(C=S): 1247–1255; ν(NH): 3278–3414 Thione tautomer; absence of ν(C=O)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Phenylacetyl, ethyl carbamate ν(C=O): ~1660–1680; δ(NH): 13.0 ppm Triazole-carbamate hybrid; nucleophilic reactivity
Ethyl N-[(2Z)-3-oxo-2-{piperidin-1-ylamino-methylidene}butanoyl]carbamate Piperidinylamino, ethyl carbamate Similar ν(C=O)/ν(NH) Piperidine substituent enhances basicity
Key Comparative Insights:

Electronic Effects :

  • The 4-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects, enhancing stability and altering reactivity compared to electron-donating groups (e.g., piperidinyl in ).
  • Sulfonyl groups in compounds [4–9] increase polarity, reducing lipophilicity relative to the trifluoromethyl group.

Synthetic Flexibility: The ethyl carbamate group allows for post-functionalization (e.g., hydrolysis to free amines), similar to compound [3] . Halogenated analogs (e.g., 2-bromoacetophenone derivatives in ) demonstrate substituent-dependent reactivity in alkylation reactions.

Spectroscopic Differentiation: The absence of ν(S–H) (~2500–2600 cm⁻¹) distinguishes the target compound from thiol-containing analogs .

Biological Relevance: While biological data are absent in the evidence, triazole-carbamates (e.g., ) are known for antimicrobial activity.

Biological Activity

Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate, a compound characterized by its complex structure and potential biological activity, has garnered attention in recent research. This article explores its biological properties, including antimicrobial and enzyme inhibitory activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C14H14F3N3O4\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_4

IUPAC Name: Ethyl (2Z)-3-oxo-2-{[4-(trifluoromethyl)phenyl]hydrazono}butanoylcarbamate
CAS Number: 478042-73-8

Antimicrobial Activity

Research indicates that derivatives of compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, studies on related hydrazine derivatives have shown moderate inhibition against various bacterial strains, including Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The minimum inhibitory concentrations (MICs) for these compounds were reported to be around 62.5 µM, reflecting their potential as antimicrobial agents .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In studies involving related compounds, IC50 values for AChE inhibition ranged from 27.04 to 106.75 µM, while BuChE inhibition showed values between 58.01 and 277.48 µM . These findings suggest that the compound may possess neuroprotective properties, making it a candidate for further investigation in the treatment of neurodegenerative diseases.

Case Studies

  • Study on Hydrazine Derivatives : A comprehensive study synthesized various hydrazine derivatives from 4-(trifluoromethyl)benzohydrazide. The derivatives were screened for their ability to inhibit AChE and BuChE using Ellman’s method, with some showing better inhibition than the standard drug rivastigmine .
  • Antimycobacterial Activity : Additional analogues of the most active hydrazine derivative were prepared and tested against Mycobacterium tuberculosis. The results indicated that while some compounds showed promising activity, they remained less potent than established treatments .

Data Tables

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Remarks
AChE InhibitionEthyl Carbamate27.04 - 106.75Moderate inhibition compared to rivastigmine
BuChE InhibitionEthyl Carbamate58.01 - 277.48Potential neuroprotective agent
Antimicrobial ActivityRelated Derivatives≥ 62.5Effective against Mycobacterium species

Preparation Methods

Hydrazone Formation

Reaction:

$$
\text{Hydrazine derivative} + \text{Ketone} \xrightarrow{\text{acid catalysis, reflux}} \text{Hydrazone intermediate}
$$

  • Procedure:
    • Dissolve 4-(trifluoromethyl)phenyl hydrazine in ethanol.
    • Add the 3-oxo-2-butanoyl derivative under stirring.
    • Introduce a catalytic amount of acetic acid to facilitate condensation.
    • Reflux the mixture for 4–6 hours, monitoring progress via TLC.
    • Upon completion, cool the reaction mixture and isolate the hydrazone via filtration or extraction.

Carbamate Functionalization

Reaction:

$$
\text{Hydrazone intermediate} + \text{Ethyl chloroformate} \xrightarrow{\text{base or catalytic conditions}} \text{Carbamate derivative}
$$

  • Procedure:
    • Dissolve the hydrazone in dichloromethane.
    • Add a base such as triethylamine to neutralize HCl formed.
    • Slowly add ethyl chloroformate dropwise at low temperature (0°C).
    • Stir the mixture at room temperature for 2–4 hours.
    • Quench with water, extract the organic layer, and purify via column chromatography.

Reaction Conditions and Optimization Parameters

Parameter Typical Range Notes
Temperature 0°C to reflux Lower temperatures favor selectivity during carbamoylation
Solvent Ethanol, dichloromethane, acetonitrile Choice depends on solubility and reaction step
Catalyst Acetic acid, hydrochloric acid Used for hydrazone formation; bases for carbamate formation
Reaction Time 4–12 hours Monitored via TLC or HPLC

Data Table Summarizing the Preparation Methods

Step Reagents Conditions Duration Purpose References
Hydrazone formation Hydrazine derivative + ketone Acid catalysis, reflux 4–6 hours Condensation to form hydrazone ,
Carbamate formation Hydrazone + ethyl chloroformate Base, low temperature 2–4 hours Carbamate functionalization ,
Purification Column chromatography Appropriate eluents - Isolate pure product ,

Notes on Synthesis Optimization and Challenges

  • Selectivity: Controlling the reaction pH and temperature is critical to avoid side reactions such as over-carbamoylation or hydrolysis.
  • Yield: Using purified starting materials and anhydrous conditions enhances overall yield.
  • Scale-up: Larger scale synthesis may require continuous removal of by-products and optimized stirring.

Summary of Research Findings

  • The synthesis pathway aligns with established methods for hydrazone and carbamate derivatives, emphasizing the importance of controlled reaction conditions.
  • Patents and scientific reports highlight the use of acetic acid catalysis for hydrazone formation and ethyl chloroformate for carbamate attachment.
  • Recent advances focus on green chemistry approaches, including solvent recycling and milder conditions, to improve sustainability.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound shares structural motifs with hydrazine-based derivatives synthesized via coupling reactions. For example, tert-butyl carbamate intermediates are reacted with trifluoromethyl-substituted aryl hydrazines in THF using TMAD (trimethylamine-N-oxide dihydrate) as a coupling agent . Optimization may involve varying solvents (e.g., THF vs. DMF), reaction temperatures (0–25°C), or stoichiometric ratios of reagents (e.g., 1:2 molar ratio of starting materials to TMAD). HPLC retention time data (e.g., 1.01 minutes under SQD-FA05 conditions) can guide purity assessment .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use LCMS (m/z [M+H]+ analysis) for mass confirmation and HPLC with reverse-phase columns (e.g., C18) under gradient elution to assess purity . For crystallographic validation, employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve Z/E isomerism in hydrazin-1-ylidene moieties, which is critical for confirming stereochemistry .

Q. What spectroscopic techniques are suitable for characterizing the hydrazin-1-ylidene and trifluoromethyl groups?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to identify hydrazine protons (δ 8–10 ppm) and CF₃ groups (¹⁹F NMR: δ -60 to -70 ppm).
  • IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–N bonds (950–1150 cm⁻¹).
  • X-ray crystallography : WinGX/ORTEP for visualizing anisotropic displacement parameters and confirming the (2Z) configuration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydrazin-1-ylidene moiety in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the β-carbon of the 3-oxobutanoyl group. Compare with experimental data from analogous compounds (e.g., methyl (2Z)-hydrazinylidene derivatives) to validate computational trends .

Q. What strategies resolve contradictions in crystallographic data for Z/E isomerism in similar hydrazine derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic disorder in crystal lattices. Use SHELXL’s TWIN/BASF commands to model twinning or employ high-resolution synchrotron data (λ < 1 Å). For ambiguous cases, cross-validate with NMR NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of substituents .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Acidic conditions : Stir in 4N HCl/ethyl acetate (1:1 v/v) at 25°C for 24h, monitoring degradation via TLC or HPLC .
  • Basic conditions : Expose to 0.1M NaOH in MeOH/H₂O (1:1), quench with HCl, and analyze intermediates. The CF₃ group’s electron-withdrawing nature may enhance hydrolysis resistance compared to non-fluorinated analogs .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Key issues include:

  • Solvent choice : Replace THF with 2-MeTHF for safer large-scale reactions.
  • Catalyst loading : Optimize TMAD or switch to EDC/HOBt for better yields.
  • Workup : Use continuous extraction (e.g., centrifugal partition chromatography) to isolate the Z-isomer selectively. Refer to patent examples for batch-specific adjustments (e.g., 30 mg scale vs. 200g scale) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

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